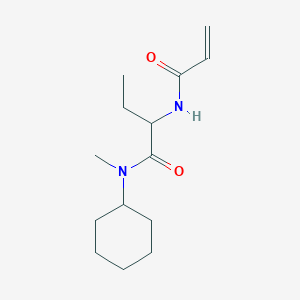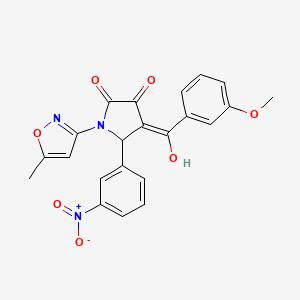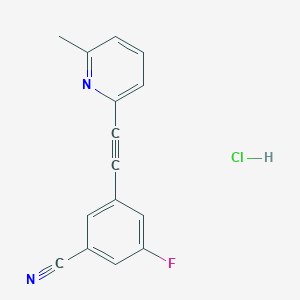![molecular formula C22H20N6O4S B2454398 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 852046-77-6](/img/structure/B2454398.png)
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrimidine ring, a triazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several heterocyclic rings and functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a triazole ring, which is a five-membered ring with three nitrogen atoms .Scientific Research Applications
Synthesis and Structural Modification
- The compound has been synthesized and structurally modified to enhance its biological activity. For instance, Al-Sanea et al. (2020) designed and synthesized certain derivatives of this compound, testing their anticancer activity on 60 cancer cell lines, with one derivative showing appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
- Hafez and El-Gazzar (2017) synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, displaying potent anticancer activity comparable to that of doxorubicin on three human cancer cell lines, highlighting the versatility of pyrimidine derivatives in anticancer drug design (Hafez & El-Gazzar, 2017).
Biological Activities
- Majithiya and Bheshdadia (2022) explored the antimicrobial activity of pyrimidine-triazole derivatives against selected bacterial and fungal strains, demonstrating the compound's potential as an antimicrobial agent (Majithiya & Bheshdadia, 2022).
- Abu‐Hashem et al. (2020) synthesized novel derivatives for evaluation as anti-inflammatory and analgesic agents, showcasing the compound's potential in treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer and Antitumor Evaluation
- The compound and its derivatives have shown significant potential in anticancer research. For example, Faheem (2018) assessed the toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of heterocyclic derivatives, including this compound, highlighting its broad pharmacological potential (Faheem, 2018).
Antimicrobial and Antiviral Applications
- Synthesized pyrimidine-triazole derivatives were investigated for their antimicrobial activity, showing effectiveness against selected microbial strains, thus indicating the compound's utility in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Future Directions
The future directions for research on this compound could involve exploring its potential biological activities, given the wide range of activities observed for similar compounds . Additionally, further studies could focus on optimizing its synthesis and exploring its reactivity under various conditions.
properties
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-32-17-9-5-6-14(10-17)23-20(30)13-33-22-27-26-18(28(22)16-7-3-2-4-8-16)11-15-12-19(29)25-21(31)24-15/h2-10,12H,11,13H2,1H3,(H,23,30)(H2,24,25,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORHEGVSBGMGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine](/img/structure/B2454315.png)


![7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2454320.png)
![tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B2454322.png)
![4-(3,4-Dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2454323.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2454329.png)



![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2454336.png)
![(4As,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454337.png)
